molecular formula C20H17ClN2O3S B3658271 2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide

2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide

Cat. No.: B3658271
M. Wt: 400.9 g/mol
InChI Key: PODWRMTWWFLDPM-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a phenylacetamide group. The presence of the 4-chlorophenyl group adds to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride to form N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aniline derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl aniline derivatives such as:

Uniqueness

What sets 2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of the 4-chlorophenyl group enhances its ability to interact with biological targets, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-16-11-13-19(14-12-16)27(25,26)23(18-9-5-2-6-10-18)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODWRMTWWFLDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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